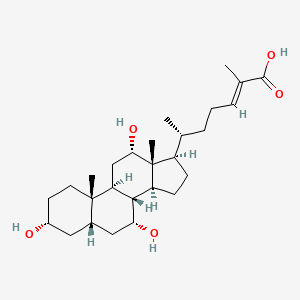
24-OH-THCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-Hydroxy-tetrahydrocannabinolic acid (24-OH-THCA) is a hydroxylated derivative of tetrahydrocannabinolic acid (THCA), a precursor to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is of interest due to its potential biological activities and its role in the biosynthesis of other cannabinoids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 24-Hydroxy-tetrahydrocannabinolic acid typically involves the hydroxylation of tetrahydrocannabinolic acid. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions .
Industrial Production Methods
Industrial production of 24-Hydroxy-tetrahydrocannabinolic acid may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing the compound through fermentation processes. These methods are advantageous due to their scalability and potential for high yield .
Analyse Chemischer Reaktionen
Types of Reactions
24-Hydroxy-tetrahydrocannabinolic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Formation of less oxidized cannabinoids.
Substitution: Introduction of other functional groups at the hydroxyl position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various hydroxylated and non-hydroxylated cannabinoids, which may have distinct biological activities .
Wissenschaftliche Forschungsanwendungen
24-Hydroxy-tetrahydrocannabinolic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cannabinoids.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals
Wirkmechanismus
The mechanism of action of 24-Hydroxy-tetrahydrocannabinolic acid involves its interaction with various molecular targets, including cannabinoid receptors (CB1 and CB2), and enzymes involved in the metabolism of cannabinoids. It may also modulate signaling pathways related to inflammation and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrocannabinolic acid (THCA): The precursor to 24-Hydroxy-tetrahydrocannabinolic acid.
11-Hydroxy-tetrahydrocannabinolic acid (11-OH-THCA): Another hydroxylated derivative with distinct biological activities.
Cannabidiolic acid (CBDA): A non-psychoactive cannabinoid with potential therapeutic effects.
Uniqueness
24-Hydroxy-tetrahydrocannabinolic acid is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other cannabinoids. Its potential for modulating cannabinoid receptor activity and influencing various signaling pathways makes it a compound of significant interest in cannabinoid research .
Eigenschaften
CAS-Nummer |
5226-26-6 |
|---|---|
Molekularformel |
C27H44O5 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
(E,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C27H44O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h7,15,17-24,28-30H,5-6,8-14H2,1-4H3,(H,31,32)/b16-7+/t15-,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI-Schlüssel |
VXQOOUCCLSSSSV-JUXNRBFSSA-N |
SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomerische SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyme |
24-OH-THCA 3 alpha,7 alpha,12 alpha-trihydroxycholest-24-enoic acid 3,7,12-trihydroxy-5beta-cholest-24-en-26-oic acid 3,7,12-trihydroxycholest-24-enoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















